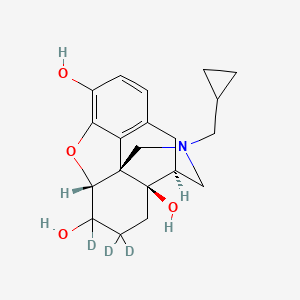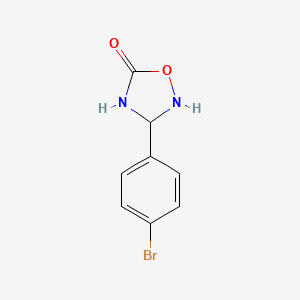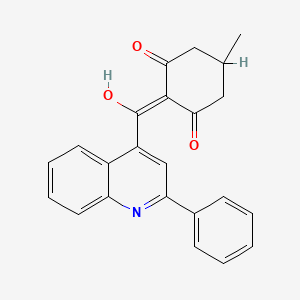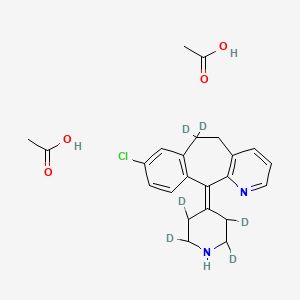
ethyl 4-oxo-4aH-quinazoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-4aH-quinazoline-2-carboxylate is a quinazoline derivative with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Ethyl 4-oxo-4aH-quinazoline-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of anthranilamide with ethyl oxalate . The reaction typically occurs under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Ethyl 4-oxo-4aH-quinazoline-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into 4-hydroxyquinazoline-2-carboxylate.
Substitution: It can undergo nucleophilic substitution reactions with various amines to form substituted quinazoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as primary amines. The major products formed from these reactions are typically quinazoline derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 4-oxo-4aH-quinazoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Mécanisme D'action
The mechanism of action of ethyl 4-oxo-4aH-quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Ethyl 4-oxo-4aH-quinazoline-2-carboxylate can be compared with other similar compounds, such as:
4-Hydroxyquinazoline-2-carboxylate: This compound is a reduced form of this compound and has different chemical properties and reactivity.
Quinazoline-2,4-dicarboxylic acid: An oxidized form that exhibits distinct chemical behavior and applications.
Quinazolinone derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
This compound is unique due to its specific functional groups and the range of reactions it can undergo, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
ethyl 4-oxo-4aH-quinazoline-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-7H,2H2,1H3 |
Clé InChI |
BZPOORPENWNIER-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=O)C2C=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B12366118.png)







![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)

![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)


